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Compound of Interest

Compound Name: Uridine-2-13C

CAS No.: 35803-42-0

Cat. No.: B1459744 Get Quote

Executive Summary
Uridine-2-13C (CAS: 478511-14-7 / 35803-42-0) is a stable isotope-labeled nucleoside critical

for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Metabolic Flux

Analysis (MFA).[1] Unlike uniformly labeled isotopologues, the specific placement of Carbon-13

at the C2 position of the pyrimidine ring eliminates scalar coupling interference from adjacent

carbons (C4, C5, C6) and ribose carbons. This unique property makes it the "gold standard" for

probing RNA base-pair dynamics, specifically the detection of "invisible" excited states in

bistable RNA structures via relaxation dispersion NMR.

This guide details the chemical constitution, synthesis pathways, and validated experimental

protocols for utilizing Uridine-2-13C in structural biology and metabolic tracing.[1]

Chemical Identity & Structural Analysis
Chemical Constitution
Uridine-2-13C consists of a uracil base attached to a ribofuranose ring via a

-N1-glycosidic bond.[1] The isotopic label is exclusively located at the carbonyl carbon (C2) of
the pyrimidine ring.
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Property Specification

Chemical Name Uridine-2-13C (or [2-13C]Uridine)

Primary CAS
478511-14-7 (Commercial); 35803-42-0

(Generic)

Molecular Formula

C

C

H

N

O

Molecular Weight
245.20 g/mol (approx.[1] +1.003 Da vs. natural

Uridine)

Label Position Pyrimidine Ring C2 (Carbonyl)

Isotopic Purity
Typically

99 atom % 13C

Solubility Soluble in water, DMSO, Methanol

Structural Visualization
The following diagram illustrates the specific labeling site (C2) relative to the glycosidic bond

and ribose moiety.
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Key Structural Features

Uracil Base C2 (13C Label)
Target Nucleus

Contains β-N1-Glycosidic BondAdjacent to N1 Ribose RingConnects

Red Node = 13C Enriched Site

Click to download full resolution via product page

Caption: Structural topology of Uridine-2-13C highlighting the C2 carbonyl carbon as the site of

isotopic enrichment.

Synthesis & Production Pathways
The production of Uridine-2-13C requires a convergence of organic synthesis (for the base)

and enzymatic coupling (for the nucleoside). This "Chemo-Enzymatic" approach ensures high

isotopic purity at C2 without scrambling the label into the ribose ring.

The Urea Pathway (Primary Route)
The C2 carbon originates from [13C]Urea. This is the most cost-effective and chemically

precise method.

Base Synthesis: [13C]Urea reacts with propiolic acid (or related derivatives like

cyanoacetylene) in the presence of polyphosphoric acid to cyclize into [2-13C]Uracil.[1]

Ribosylation: The labeled base is coupled to D-ribose-1-phosphate using Uridine

Phosphorylase (UP) or via chemical Vorbrüggen coupling with tetra-acetyl-ribose.[1]

Synthesis Workflow Diagram
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Caption: Chemo-enzymatic synthesis pathway transforming [13C]Urea into Uridine-2-13C.

Analytical Applications
High-Resolution NMR: RNA Dynamics
Uridine-2-13C is the reagent of choice for Longitudinal Exchange (EX) NMR and CPMG

Relaxation Dispersion.[1]

Why C2? The C2 carbon is isolated from other protons and carbons in the pyrimidine ring

(unlike C5/C6). This isolation prevents scalar coupling splitting (

), resulting in sharp singlets that are highly sensitive to chemical exchange.[1]

Application: It allows researchers to detect "invisible" excited states of RNA—transient

conformations (lifetime < 10 ms) that dictate folding pathways and ligand binding but are

undetectable by standard crystallography.
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Metabolic Flux Analysis (MFA)
In drug development, Uridine-2-13C is used to trace pyrimidine salvage pathways.[1]

De Novo vs. Salvage: By introducing Uridine-2-13C into cell media, researchers can

quantify how much cellular UTP/CTP is derived from the exogenous salvage of uridine

versus de novo synthesis (which would produce unlabeled nucleotides).[1]

Tumor Metabolism: Many tumors upregulate salvage pathways. 13C-MFA using this tracer

validates the efficacy of salvage-pathway inhibitors.[1]

Experimental Protocol: Metabolic Labeling for NMR
Objective: To produce isotopically labeled RNA for structural dynamics studies.

Materials
Uridine-2-13C (Solid, >99% purity).[1]

E. coli strain (e.g., BL21) or In-vitro Transcription (IVT) kit.[1]

NTP mixture (ATP, GTP, CTP, and Uridine-2-13C-TP).[1]

Note: Uridine-2-13C must first be phosphorylated to UTP if using IVT.[1]

Protocol Steps
Phosphorylation (If using IVT):

Convert Uridine-2-13C to [2-13C]UTP using a kinase cascade (Uridine Kinase

UMP Kinase

Nucleoside Diphosphate Kinase).[1]

Validation: Verify conversion via HPLC; retention time shift from nucleoside to

triphosphate.

Transcription Reaction:
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Prepare buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100.[1]

Add DNA Template (Promoter + Sequence).[1]

Add T7 RNA Polymerase.

Add NTP mix containing [2-13C]UTP.[1]

Incubate at 37°C for 4 hours.

Purification:

Quench reaction with EDTA (removes Mg2+).[1]

Purify RNA via PAGE (Polyacrylamide Gel Electrophoresis) or HPLC.[1]

Desalt and exchange into NMR buffer (typically Phosphate buffer pH 6.5).

NMR Data Acquisition:

Run 1D

C spectra to verify label incorporation.[1]

Run 2D

-

HSQC to assign the C2-H resonant correlations (note: C2 has no attached proton, so
long-range HMBC or direct

detection is used).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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